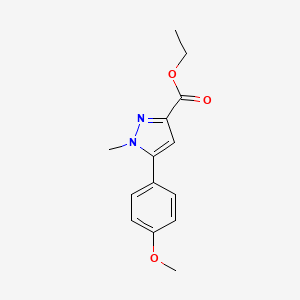

Ethyl 5-(4-methoxyphenyl)-1-methyl-1h-pyrazole-3-carboxylate

Descripción

Historical Context of Pyrazole Derivatives

The developmental trajectory of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, when he first synthesized the pyrazole ring system through the condensation of beta-diketones with hydrazine derivatives. This groundbreaking achievement marked the beginning of extensive research into pyrazole chemistry, as Knorr's methodology provided a reliable synthetic route to these five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The significance of Knorr's discovery extended beyond mere synthetic achievement, as he was also the first to observe the antipyretic action of pyrazole derivatives in humans, which stimulated widespread interest in pyrazole chemistry for medicinal applications.

The late nineteenth century witnessed further developments in pyrazole synthesis, with German chemist Hans von Pechmann contributing a classical method in 1898 for pyrazole preparation through the reaction of acetylene with diazomethane. These early synthetic methodologies established the foundation for the systematic exploration of pyrazole derivatives across various scientific disciplines. The historical progression continued with the discovery of the first natural pyrazole derivative, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959, demonstrating that these compounds were not merely synthetic curiosities but also occurred naturally.

Throughout the twentieth century, researchers increasingly recognized the medicinal potential of pyrazole derivatives, leading to the development of numerous pharmaceutical compounds incorporating the pyrazole scaffold. The evolution from simple pyrazole structures to complex substituted derivatives, including carboxylated variants, reflects the sophisticated understanding of structure-activity relationships that emerged from decades of systematic investigation. The historical context of pyrazole chemistry reveals a progression from fundamental synthetic discoveries to targeted molecular design, culminating in the development of specialized compounds such as ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

The synthetic methodologies developed by early researchers established several key approaches that remain relevant today, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives and the reaction of acetylenic ketones with hydrazines. These classical methods provided the basis for the development of more sophisticated synthetic strategies that enable the preparation of highly substituted pyrazole derivatives with precise control over regiochemistry and functional group placement.

Significance of Pyrazole-3-carboxylates in Chemical Research

Pyrazole-3-carboxylates represent a particularly significant class of heterocyclic compounds due to their unique combination of structural features and biological activities that position them at the forefront of contemporary chemical research. The carboxylate functionality at the 3-position of the pyrazole ring provides both synthetic versatility and biological relevance, enabling these compounds to serve as key intermediates in the synthesis of more complex molecules while also exhibiting inherent biological activities. Research has demonstrated that pyrazole carboxylic acid derivatives function as significant scaffold structures in heterocyclic chemistry, displaying diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties.

The structural architecture of pyrazole-3-carboxylates imparts unique electronic and steric properties that contribute to their binding affinity with various biological targets, enhancing the efficacy of compounds derived from this scaffold. The presence of the carboxylate group at the 3-position creates opportunities for hydrogen bonding interactions and provides a handle for further chemical modifications, making these compounds attractive starting points for medicinal chemistry programs. Studies have shown that substitution patterns on the pyrazole scaffold can significantly improve biological activities, with pyrazole-3-carboxylates demonstrating particular promise in anti-inflammatory applications.

The research significance of pyrazole-3-carboxylates extends beyond their biological activities to encompass their role in agricultural chemistry, where these compounds serve as important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. The versatility of the pyrazole-3-carboxylate scaffold allows for the development of compounds with enhanced crop protection properties and improved environmental profiles. Recent investigations have revealed the effect of 1H-pyrazole carboxylates on the mycelial growth of plant pathogenic fungi, establishing their potential as antifungal agents in agricultural applications.

Contemporary research efforts have focused on developing efficient synthetic methodologies for pyrazole-3-carboxylates that provide high yields, short reaction times, and environmentally friendly procedures. The development of catalytic systems, including nano-zinc oxide catalyzed protocols, has enabled the synthesis of 1,3,5-substituted pyrazole derivatives with excellent yields approaching 95 percent, demonstrating the maturation of synthetic methodologies in this field. These advances have facilitated the exploration of structure-activity relationships and the development of optimized compounds for specific applications.

Position of this compound in Contemporary Literature

This compound occupies a distinctive position in contemporary chemical literature as a representative example of highly substituted pyrazole derivatives that combine structural complexity with synthetic accessibility. The compound, bearing the Chemical Abstracts Service number 852816-12-7 and molecular formula C14H16N2O3, exemplifies the sophisticated molecular architectures that have emerged from decades of pyrazole chemistry research. Current literature positions this compound within the broader context of pyrazole derivative research, where it serves as both a synthetic target and a building block for more complex molecular constructions.

The compound's position in contemporary research is strengthened by its availability through specialized chemical suppliers and its recognition as a valuable intermediate in pharmaceutical development. Commercial availability from multiple sources, including Sigma-Aldrich and specialized fine chemical companies, indicates sustained research interest and practical utility in laboratory investigations. The compound's molecular weight of approximately 260.29 grams per mole and its structural features make it an attractive candidate for studies investigating structure-activity relationships in pyrazole chemistry.

Recent synthetic approaches to this compound involve sophisticated methodologies including cycloaddition reactions and condensation processes that demonstrate the advancement of synthetic organic chemistry. The compound's synthesis typically employs established pyrazole formation strategies adapted to accommodate the specific substitution pattern, requiring careful control of reaction conditions to achieve the desired regiochemistry. Contemporary literature describes various synthetic routes that provide access to this compound, including methods involving the condensation of appropriately substituted hydrazines with dicarbonyl compounds.

The research applications of this compound span multiple disciplines, reflecting the interdisciplinary nature of modern chemical research. In pharmaceutical development, the compound serves as an intermediate in the synthesis of biologically active molecules, particularly those targeting specific biological pathways for improved therapeutic efficacy. Material science applications include its use in the formulation of specialty polymers and resins, contributing to materials with enhanced durability and chemical resistance. The compound's utility extends to analytical chemistry, where it functions as a standard in various analytical methods, ensuring accuracy and reliability in quantitative analysis of related compounds.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing a precise description of the molecular structure and substitution pattern. The compound name indicates a pyrazole ring system with an ethyl carboxylate group at the 3-position, a methyl substituent at the 1-position, and a 4-methoxyphenyl group at the 5-position. This systematic naming convention ensures unambiguous identification and facilitates database searches across chemical literature.

The classification of this compound within chemical taxonomy places it among substituted pyrazole derivatives, specifically within the subclass of pyrazole-3-carboxylates. The presence of the aromatic methoxyphenyl substituent further classifies it as an aryl-substituted pyrazole, while the ethyl ester functionality categorizes it among ester derivatives of heterocyclic carboxylic acids. These classification systems enable researchers to identify structural relationships and predict potential chemical behaviors based on known properties of related compounds.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Ring System | Five-membered heterocycle | Pyrazole |

| Substitution Pattern | 1,3,5-Trisubstituted | N-methyl, 3-carboxylate, 5-aryl |

| Functional Groups | Carboxylate ester | Ethyl ester |

| Aromatic Substitution | Para-substituted phenyl | 4-Methoxyphenyl |

| Molecular Class | Heterocyclic ester | Pyrazole carboxylate |

Alternative nomenclature systems, including those based on ring numbering conventions and substituent priorities, provide additional descriptive frameworks for the compound. The International Chemical Identifier system generates unique identifiers that facilitate database integration and cross-referencing across multiple chemical information systems. The compound's entry in chemical databases includes various synonyms and registry numbers that reflect different naming conventions and historical designations used in chemical literature.

The systematic classification of this compound within established chemical taxonomies enables researchers to predict potential biological activities based on structural similarities to known bioactive compounds. The presence of the methoxyphenyl group, in particular, suggests potential for biological activity, as this structural motif is commonly found in pharmaceutically active compounds. The ethyl carboxylate functionality provides opportunities for metabolic transformation and cellular uptake, while the methyl substitution on the pyrazole nitrogen affects the compound's electronic properties and potential for hydrogen bonding interactions.

The compound's position within broader classification schemes for pharmaceutical intermediates and research chemicals reflects its dual role as both a synthetic target and a building block for more complex molecules. Contemporary chemical databases categorize the compound according to its potential applications in pharmaceutical development, agricultural chemistry, material science, and analytical chemistry, reflecting the multidisciplinary nature of modern chemical research and the versatility of pyrazole-based scaffolds in various technological applications.

Propiedades

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9-13(16(2)15-12)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRBXLNJNCVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 852816-12-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents.

- Mechanism of Action : Pyrazole compounds often inhibit various kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

-

In Vitro Studies :

- A study reported that several pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

- This compound was specifically noted for its promising activity against A549 lung cancer cells, showing growth inhibition comparable to established anticancer drugs .

- In Vivo Efficacy :

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties.

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammation pathways.

Research Findings

- In a study comparing various pyrazole derivatives, this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

Results from Studies

- Bacterial Strains :

- Fungal Inhibition :

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Kinase inhibition, apoptosis induction | IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines |

| Anti-inflammatory | Cytokine inhibition | Up to 85% inhibition of TNF-α at 10 µM |

| Antimicrobial | Bacterial and fungal inhibition | Significant activity against E. coli, S. aureus, and A. niger |

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant antioxidant properties. Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate has been evaluated for its ability to scavenge free radicals, showing effectiveness comparable to established antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Research has demonstrated that pyrazole derivatives can possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxicity against colorectal carcinoma cells, indicating its potential as a lead compound for developing anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, certain pyrazoles have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazones with carbonyl compounds.

- Carboxylation : The introduction of the carboxylate group is accomplished using carboxylic acid derivatives under basic conditions.

- Alkylation : The ethyl group is introduced via alkylation reactions, often utilizing ethyl halides.

These synthetic strategies allow for the modification of the core structure to create derivatives with enhanced biological activity .

Study 1: Antioxidant and Anticancer Activities

A study published in Molecules evaluated various pyrazole derivatives, including this compound, for their radical scavenging and cytotoxic effects. The results indicated that this compound exhibited significant antioxidant activity and moderate cytotoxicity against RKO colorectal carcinoma cells, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory effects of several pyrazole derivatives in a model of acute inflammation. This compound demonstrated promising results by significantly reducing inflammatory markers compared to controls .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their differences:

Electronic and Steric Modifications

- Positional Isomerism (HC-4105 vs. HC-4106) : Swapping the 4-methoxyphenyl and ethyl ester groups between positions 3 and 5 (HC-4106) significantly alters electronic distribution. The methoxyphenyl at position 3 may enhance hydrogen bonding with adjacent molecules, while the ester at position 5 could reduce steric hindrance .

- Methyl Group Impact (HC-4105 vs.

- Aromatic Substituent Effects: 4-Methoxyphenyl (HC-4105): Electron-donating methoxy group enhances resonance stabilization and π-stacking interactions . 2-Furyl (CAS 104296-35-7): The furan ring’s oxygen atom introduces lone pairs, enabling weaker hydrogen bonds compared to methoxyphenyl .

Métodos De Preparación

Synthesis of β-Ketoester Intermediate

A common starting material is 1-(4-methoxyphenyl)ethan-1-one (4-methoxyacetophenone), which undergoes condensation with diethyl oxalate in the presence of a strong base such as sodium hydride in an aprotic solvent like toluene. This step yields ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, a β-ketoester intermediate.

- Reaction conditions: Sodium hydride as base, toluene solvent, controlled temperature to avoid side reactions.

- Reference: This method is outlined in the synthesis of pyrazole derivatives where diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one are used with sodium hydride to afford the β-ketoester intermediate.

Formation of Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate

The β-ketoester intermediate is then reacted with hydrazine hydrate to induce cyclization, forming the pyrazole ring. This step leads to ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate.

- Reaction conditions: Hydrazine hydrate, reflux conditions, typically in an alcohol solvent.

- Outcome: Formation of the pyrazole ring by nucleophilic attack of hydrazine on the β-ketoester carbonyls.

- Reference: This cyclization step is a classical method for pyrazole synthesis and was applied in the preparation of 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives.

Alternative Synthetic Routes

Using Trichloromethyl Enones for Regiocontrolled Pyrazole Synthesis

An alternative and regiocontrolled method involves the use of trichloromethyl enones as starting materials, which react with hydrazine derivatives to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.

- Key features: The selectivity of the reaction depends on the hydrazine used; arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines lead to 1,5-regioisomers.

- Reaction conditions: Reflux in alcohol solvents, followed by purification via column chromatography.

- Yields: Moderate to excellent (37–97%).

- Reference: This method offers a versatile approach to pyrazole carboxylates and could be adapted for the synthesis of this compound by selecting appropriate substituents.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- Spectroscopic confirmation: The structure of intermediates and final products is typically confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.

- Purity assessment: High-performance liquid chromatography (HPLC) is used to determine compound purity.

- Molecular docking studies: For derivatives related to this compound, docking studies against biological targets (e.g., 14α-demethylase lanosterol) have been performed to evaluate biological potential.

- Yields and optimization: Reaction yields vary depending on conditions but can reach moderate to excellent levels (up to 97%) with proper control of temperature, solvent, and reagent stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.